molecular formula C12H16ClNO B5457433 N-butyl-2-chloro-4-methylbenzamide

N-butyl-2-chloro-4-methylbenzamide

Cat. No.: B5457433
M. Wt: 225.71 g/mol
InChI Key: NKUROHASVRADRR-UHFFFAOYSA-N
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Description

N-butyl-2-chloro-4-methylbenzamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. While specific data on this exact molecule is limited, its structure places it within a class of N-alkyl benzamides known to serve as key intermediates and directing groups in complex synthetic pathways. For instance, closely related N-butylbenzamides have been successfully utilized as substrates in [1,2]-Wittig rearrangements to generate diarylmethanols, which can subsequently cyclize to form biologically active 3-arylphthalides, a class of natural products with reported plant growth inhibitory and antifungal activities . Furthermore, the 4-methylbenzamide scaffold is recognized in pharmaceutical development for its utility as a flexible linker in the design of potential protein kinase inhibitors . Researchers may therefore investigate this compound as a versatile building block for the synthesis of novel organic molecules or as a core structural element in the design of bioactive agents. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-butyl-2-chloro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-4-7-14-12(15)10-6-5-9(2)8-11(10)13/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUROHASVRADRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and properties of N-butyl-2-chloro-4-methylbenzamide and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Findings/Properties References
This compound 2-Cl, 4-CH₃, N-butyl 225.71 Hypothesized higher lipophilicity due to methyl and butyl groups
N-Butyl-4-chlorobenzamide 4-Cl, N-butyl 217.69 Crystal structure reveals planar amide group; para-Cl enables efficient packing
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OCH₃, 4-CH₃, N-(4-ClPh) Fluorescence attributed to methoxy and extended conjugation
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide 4-Cl, oxadiazole-thione, branched alkyl Bioactivity linked to oxadiazole moiety (e.g., antimicrobial potential)
GSK923295 (complex derivative) 3-Cl, imidazo[1,2-a]pyridine, isopropoxy 592.13 Pharmacological activity (e.g., antitumor) from heterocyclic motifs

Electronic and Steric Effects

  • This may influence binding affinity in biological systems or alter solubility .
  • Methyl Group : The 4-methyl group enhances lipophilicity, which could improve membrane permeability compared to unmethylated analogs. However, it may also disrupt crystal packing efficiency due to increased bulk .
  • N-Butyl Chain : The butyl group contributes to hydrophobicity, similar to N-alkyl benzamides in agrochemicals (e.g., herbicide safeners). Shorter alkyl chains (e.g., methyl) typically reduce persistence in biological systems .

Research Implications and Gaps

  • Synthetic Routes : Methods for analogous compounds (e.g., oxadiazole derivatives or crystal-engineered benzamides ) could guide the optimization of this compound synthesis.
  • Data Limitations : Experimental data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence, necessitating targeted research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-butyl-2-chloro-4-methylbenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves coupling 2-chloro-4-methylbenzoic acid derivatives with n-butylamine using activating agents like thionyl chloride (SOCl₂) to generate the acid chloride intermediate. Reaction optimization includes:

  • Temperature control : Conducting the reaction at 0–5°C to minimize side reactions.
  • Solvent selection : Using anhydrous dichloromethane or tetrahydrofuran (THF) to enhance reactivity.
  • Purification : Employing column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures for high purity .
    • Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm yield improvements using gravimetric analysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chloro/methyl-substituted benzene), the amide NH signal (δ 8.1–8.5 ppm, broad), and butyl chain signals (δ 0.9–1.6 ppm) .
  • IR spectroscopy : Confirm the amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the chloro and methyl substituents .

Advanced Research Questions

Q. How can researchers design experiments to analyze the structure-activity relationships (SAR) of this compound derivatives in biological systems?

  • Methodology :

  • Functional group variation : Synthesize analogs with substitutions at the chloro (e.g., fluoro, bromo) or methyl positions to assess electronic/steric effects.
  • Biological assays : Test derivatives in enzyme inhibition assays (e.g., kinase targets) or cell-based models (e.g., cytotoxicity in cancer lines).
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental IC₅₀ values .
    • Data interpretation : Apply multivariate regression analysis to identify substituent effects on activity.

Q. What strategies are recommended for resolving contradictions in biological activity data observed across studies of this compound analogs?

  • Methodology :

  • Standardize assay protocols : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Batch-to-batch validation : Re-synthesize compounds with disputed activity and confirm purity (>95% via HPLC).
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for variables like assay temperature/pH .

Q. How does the crystal structure of this compound influence its molecular interactions and stability?

  • Methodology :

  • Single-crystal X-ray diffraction : Determine bond lengths (e.g., C–Cl: ~1.74 Å) and torsion angles to assess conformational flexibility.
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing packing and stability.
  • Thermogravimetric analysis (TGA) : Correlate thermal decomposition profiles with crystallographic data to predict shelf-life under storage conditions .

Methodological Considerations for Data Reproducibility

  • Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) and characterize intermediates (e.g., acid chloride via FTIR) .
  • Biological data validation : Use positive controls (e.g., doxorubicin in cytotoxicity assays) and report statistical significance (p < 0.05 via Student’s t-test) .

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